molecular formula C21H23ClN4O B2728712 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 887216-55-9

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2728712
CAS No.: 887216-55-9
M. Wt: 382.89
InChI Key: ATRVKTXOJGSSSC-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a chloro-methyl phenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-benzo[d]imidazole and piperidine as the core components.

  • Reaction Steps: The piperidine ring is first functionalized with the benzo[d]imidazole moiety through nucleophilic substitution reactions. Subsequently, the chloro-methyl phenyl group is introduced via acylation reactions.

  • Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various nucleophiles.

  • Acylation: Acylation reactions are used to introduce the acetyl group, typically using acyl chlorides or anhydrides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, polar aprotic solvents

  • Acylation: Acyl chlorides, anhydrides, pyridine as a base

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Substituted piperidines

  • Acylation: Amides, esters

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions and enzyme inhibition. Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide

  • N-(3-chloro-4-methylphenyl)acetamide

  • 4-(1H-benzo[d]imidazol-2-yl)piperidine

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide in various scientific fields. Its versatile applications and unique properties make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-14-6-7-16(12-17(14)22)23-20(27)13-26-10-8-15(9-11-26)21-24-18-4-2-3-5-19(18)25-21/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVKTXOJGSSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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